molecular formula C16H18O3S B13562271 Mesityl 4-methylbenzenesulfonate

Mesityl 4-methylbenzenesulfonate

Cat. No.: B13562271
M. Wt: 290.4 g/mol
InChI Key: XISRALABLLXFPP-UHFFFAOYSA-N
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Description

Mesityl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is derived from mesitylene and 4-methylbenzenesulfonic acid. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesityl 4-methylbenzenesulfonate can be synthesized through the reaction of mesitylene with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulfonate ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where mesitylene and 4-methylbenzenesulfonyl chloride are combined under controlled conditions. The reaction is monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Mesityl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding sulfides.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

Mesityl 4-methylbenzenesulfonate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of mesityl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzenesulfonic acid
  • Mesitylene
  • Benzenesulfonic acid, 4-methyl-, methyl ester

Uniqueness

Mesityl 4-methylbenzenesulfonate is unique due to its combination of the mesityl group and the 4-methylbenzenesulfonate moiety. This unique structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.

Properties

Molecular Formula

C16H18O3S

Molecular Weight

290.4 g/mol

IUPAC Name

(2,4,6-trimethylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H18O3S/c1-11-5-7-15(8-6-11)20(17,18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

XISRALABLLXFPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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